Cas no 39977-42-9 (methyl 5-(hydroxymethyl)pyridine-2-carboxylate)

methyl 5-(hydroxymethyl)pyridine-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- 2-Pyridinecarboxylicacid, 5-(hydroxymethyl)-, methyl ester
- Methyl5-(hydroxymethyl)picolinate
- 5-Hydroxymethyl-pyridine-2-carboxylic acid methyl ester
- methyl 5-(hydroxymethyl)pyridine-2-carboxylate
- DTXSID90597015
- methyl 5-(hydroxymethyl)picolinate
- CS-0150745
- 39977-42-9
- EN300-202438
- FT-0723501
- PB42744
- SCHEMBL8324962
- MFCD11848099
- BS-17010
- AKOS027321069
- 5-Hydroxymethyl-pyridine-2-carboxylicacidmethylester
- DB-069904
-
- MDL: MFCD11848099
- インチ: InChI=1S/C8H9NO3/c1-12-8(11)7-3-2-6(5-10)4-9-7/h2-4,10H,5H2,1H3
- InChIKey: AXEJHIXDOVLEFC-UHFFFAOYSA-N
- ほほえんだ: COC(=O)C1=NC=C(C=C1)CO
計算された属性
- せいみつぶんしりょう: 167.058243149g/mol
- どういたいしつりょう: 167.058243149g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 160
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.4Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
methyl 5-(hydroxymethyl)pyridine-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D683979-1G |
methyl 5-(hydroxymethyl)pyridine-2-carboxylate |
39977-42-9 | 97% | 1g |
$155 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBCS1406272-10G |
methyl 5-(hydroxymethyl)pyridine-2-carboxylate |
39977-42-9 | 97% | 10g |
¥ 11,952.00 | 2023-04-13 | |
Cooke Chemical | BD4557641-100mg |
Methyl5-(hydroxymethyl)picolinate |
39977-42-9 | 95% | 100mg |
RMB 328.00 | 2025-02-21 | |
Enamine | EN300-202438-1.0g |
methyl 5-(hydroxymethyl)pyridine-2-carboxylate |
39977-42-9 | 95% | 1g |
$428.0 | 2023-05-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBCS1406272-5G |
methyl 5-(hydroxymethyl)pyridine-2-carboxylate |
39977-42-9 | 97% | 5g |
¥ 7,200.00 | 2023-04-13 | |
Alichem | A029207643-10g |
Methyl 5-(hydroxymethyl)picolinate |
39977-42-9 | 95% | 10g |
$2272.64 | 2023-09-02 | |
eNovation Chemicals LLC | Y1226183-5g |
methyl 5-(hydroxymethyl)pyridine-2-carboxylate |
39977-42-9 | 95% | 5g |
$1150 | 2024-06-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBCS1406272-1G |
methyl 5-(hydroxymethyl)pyridine-2-carboxylate |
39977-42-9 | 97% | 1g |
¥ 2,395.00 | 2023-04-13 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UF786-250mg |
methyl 5-(hydroxymethyl)pyridine-2-carboxylate |
39977-42-9 | 95+% | 250mg |
1639CNY | 2021-05-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UF786-100mg |
methyl 5-(hydroxymethyl)pyridine-2-carboxylate |
39977-42-9 | 95+% | 100mg |
648CNY | 2021-05-07 |
methyl 5-(hydroxymethyl)pyridine-2-carboxylate 関連文献
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
methyl 5-(hydroxymethyl)pyridine-2-carboxylateに関する追加情報
Methyl 5-(hydroxymethyl)pyridine-2-carboxylate (CAS No. 39977-42-9): A Comprehensive Overview
Methyl 5-(hydroxymethyl)pyridine-2-carboxylate, a compound with the chemical formula C₇H₉NO₄ and CAS number 39977-42-9, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound has garnered attention due to its versatile applications and structural features that make it a valuable intermediate in the development of various therapeutic agents. The presence of both a hydroxymethyl group and a carboxylate moiety in its structure provides unique reactivity, enabling its use in diverse synthetic pathways.
The methyl 5-(hydroxymethyl)pyridine-2-carboxylate molecule belongs to the pyridine derivatives, a class of heterocyclic compounds that are widely recognized for their biological activity. Pyridine derivatives are integral to numerous pharmacophores, contributing to the efficacy of drugs targeting neurological disorders, cardiovascular diseases, and infections. The specific substitution pattern in methyl 5-(hydroxymethyl)pyridine-2-carboxylate makes it a promising candidate for further functionalization, allowing chemists to tailor its properties for specific applications.
In recent years, there has been a surge in research focused on developing novel pyridine-based drugs due to their favorable pharmacokinetic profiles and minimal toxicity. The hydroxymethyl group in methyl 5-(hydroxymethyl)pyridine-2-carboxylate is particularly noteworthy, as it can participate in hydrogen bonding interactions, enhancing the compound's solubility and bioavailability. This feature is crucial for drug design, as it ensures better absorption and distribution within the body.
The carboxylate group in the molecule also plays a pivotal role in its reactivity. It can undergo various transformations, such as esterification, amidation, and decarboxylation, making it a versatile building block for synthesizing more complex molecules. These transformations are essential in pharmaceutical synthesis, where intermediates often need to be modified to achieve the desired biological activity.
Recent studies have highlighted the potential of methyl 5-(hydroxymethyl)pyridine-2-carboxylate in the development of antiviral and anti-inflammatory agents. For instance, researchers have explored its derivatives as inhibitors of enzymes involved in viral replication. The ability of the methyl 5-(hydroxymethyl)pyridine-2-carboxylate structure to interact with biological targets through hydrogen bonding and other non-covalent interactions has been leveraged to design molecules with high affinity and selectivity.
The synthesis of methyl 5-(hydroxymethyl)pyridine-2-carboxylate typically involves multi-step organic reactions, starting from readily available pyridine precursors. Advanced synthetic methodologies, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These synthetic routes are optimized to minimize side reactions and maximize efficiency, ensuring that the final product meets pharmaceutical-grade standards.
The compound's stability under various conditions is another critical factor that contributes to its utility in pharmaceutical applications. Methyl 5-(hydroxymethyl)pyridine-2-carboxylate exhibits good stability under standard storage conditions, making it suitable for long-term use in research laboratories and industrial settings. Additionally, its compatibility with common solvents used in drug formulation enhances its practicality in pharmaceutical manufacturing processes.
In conclusion, methyl 5-(hydroxymethyl)pyridine-2-carboxylate (CAS No. 39977-42-9) is a multifaceted compound with significant potential in pharmaceutical chemistry. Its unique structural features, including the hydroxymethyl and carboxylate groups, make it an invaluable intermediate for synthesizing various therapeutic agents. The ongoing research into its derivatives underscores its importance in drug development, particularly in addressing neurological disorders and infections. As synthetic methodologies continue to evolve, the applications of this compound are expected to expand further, solidifying its role as a cornerstone in modern medicinal chemistry.
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